3-(5-bromo-2-methyl-4-nitro-1H-imidazol-1-yl)propanenitrile
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Overview
Description
3-(5-Bromo-2-methyl-4-nitro-1H-imidazol-1-yl)propanenitrile is a chemical compound with the molecular formula C₇H₇BrN₄O₂. It is characterized by the presence of a bromine atom, a nitro group, and a nitrile group attached to an imidazole ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-bromo-2-methyl-4-nitro-1H-imidazol-1-yl)propanenitrile typically involves the following steps:
Nitration: The addition of a nitro group to the imidazole ring.
Alkylation: The attachment of a propanenitrile group to the imidazole ring.
These reactions are carried out under controlled conditions to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactors and precise control of reaction parameters such as temperature, pressure, and pH. The use of catalysts and solvents may also be employed to optimize the reaction efficiency and product quality .
Chemical Reactions Analysis
Types of Reactions
3-(5-Bromo-2-methyl-4-nitro-1H-imidazol-1-yl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The bromine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atom.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted imidazole derivatives.
Scientific Research Applications
3-(5-Bromo-2-methyl-4-nitro-1H-imidazol-1-yl)propanenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(5-bromo-2-methyl-4-nitro-1H-imidazol-1-yl)propanenitrile involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom and nitrile group also contribute to the compound’s reactivity and interactions with enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Chloro-2-methyl-4-nitro-1H-imidazol-1-yl)propanenitrile
- 3-(5-Fluoro-2-methyl-4-nitro-1H-imidazol-1-yl)propanenitrile
- 3-(5-Iodo-2-methyl-4-nitro-1H-imidazol-1-yl)propanenitrile
Uniqueness
3-(5-Bromo-2-methyl-4-nitro-1H-imidazol-1-yl)propanenitrile is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs.
Properties
IUPAC Name |
3-(5-bromo-2-methyl-4-nitroimidazol-1-yl)propanenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN4O2/c1-5-10-7(12(13)14)6(8)11(5)4-2-3-9/h2,4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFDZIMWEKUXHMN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(N1CCC#N)Br)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60379360 |
Source
|
Record name | 3-(5-Bromo-2-methyl-4-nitro-1H-imidazol-1-yl)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60379360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139975-78-3 |
Source
|
Record name | 3-(5-Bromo-2-methyl-4-nitro-1H-imidazol-1-yl)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60379360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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